Cas no 61064-05-9 (Benzene, 1,2,4-tris(1-methylpropyl)-)

Benzene, 1,2,4-tris(1-methylpropyl)- structure
61064-05-9 structure
Product Name:Benzene, 1,2,4-tris(1-methylpropyl)-
CAS No:61064-05-9
MF:C18H30
MW:246.430805683136
CID:493427
PubChem ID:12375454
Update Time:2025-04-19

Benzene, 1,2,4-tris(1-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,2,4-tris(1-methylpropyl)-
    • 1,2,4-tri(butan-2-yl)benzene
    • Inchi: 1S/C18H30/c1-7-13(4)16-10-11-17(14(5)8-2)18(12-16)15(6)9-3/h10-15H,7-9H2,1-6H3
    • InChI Key: XBRGXUDGXCICRC-UHFFFAOYSA-N
    • SMILES: C1(C=C(C=CC=1C(C)CC)C(C)CC)C(C)CC

Computed Properties

  • Exact Mass: 246.2349
  • Monoisotopic Mass: 246.234750957g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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